molecular formula C10H16O7 B047827 3-Butoxycarbonyl-3-hydroxypentanedioic acid CAS No. 123301-48-4

3-Butoxycarbonyl-3-hydroxypentanedioic acid

Cat. No. B047827
M. Wt: 248.23 g/mol
InChI Key: CQRNWUIXDBFESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxycarbonyl-3-hydroxypentanedioic acid, also known as Boc-L-tartaric acid, is a chiral compound widely used in organic synthesis and chemical research. It has a unique structure that allows it to act as a chiral auxiliary, making it a valuable tool for asymmetric synthesis.

Mechanism Of Action

The mechanism of action of 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid is related to its chiral nature. As a chiral auxiliary, it can selectively interact with other chiral molecules to control the stereochemistry of the reaction. This is achieved by forming a complex with the substrate, which then undergoes the desired reaction. The chiral nature of 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid ensures that only one enantiomer of the product is formed.

Biochemical And Physiological Effects

3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid is not known to have any significant biochemical or physiological effects. It is generally considered to be safe and non-toxic.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid in lab experiments is its ability to control the stereochemistry of the reaction. This can be crucial in the synthesis of biologically active compounds where the stereochemistry can greatly affect the biological activity. Additionally, 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid is readily available and relatively inexpensive.
One of the limitations of using 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid is its sensitivity to acid and base conditions. It can be easily hydrolyzed under acidic or basic conditions, which can lead to the loss of the Boc protecting group. This can be mitigated by using appropriate reaction conditions and protecting groups.

Future Directions

There are several future directions for the use of 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid in scientific research. One potential area is in the synthesis of new biologically active compounds. 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid can be used as a chiral auxiliary to control the stereochemistry of the reaction, leading to the synthesis of new compounds with potentially novel biological activities.
Another potential area is in the development of new asymmetric catalysis methods. 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid can be used as a chiral auxiliary in various catalytic reactions, leading to the synthesis of enantioenriched compounds. This can have important applications in the pharmaceutical industry, where enantiopure compounds are often required.
Conclusion:
In conclusion, 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid is a valuable tool in organic synthesis and chemical research. Its chiral nature allows it to act as a chiral auxiliary, making it useful in controlling the stereochemistry of the reaction and synthesizing biologically active compounds. While it has some limitations, its availability and relative low cost make it a popular choice in the scientific community. There are also several potential future directions for its use in the development of new compounds and catalysis methods.

Synthesis Methods

3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid can be synthesized through a multistep process starting from L-tartaric acid. The first step involves the protection of the hydroxyl groups with a butoxycarbonyl (Boc) group using Boc anhydride and a base such as triethylamine. The resulting Boc-protected L-tartaric acid can then be selectively oxidized to form 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid using a suitable oxidizing agent such as potassium permanganate.

Scientific Research Applications

3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid has a wide range of applications in scientific research. It is commonly used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the final product. It can also be used as a resolving agent to separate enantiomers of racemic mixtures. Additionally, 3-Butoxycarbonyl-3-hydroxypentanedioic acidic acid has been used in the synthesis of various biologically active compounds such as amino acids, peptides, and natural products.

properties

IUPAC Name

3-butoxycarbonyl-3-hydroxypentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O7/c1-2-3-4-17-9(15)10(16,5-7(11)12)6-8(13)14/h16H,2-6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRNWUIXDBFESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC(=O)O)(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1,2,3-propanetricarboxylic Acid 2-Butyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.